molecular formula C13H11ClN4O4 B2632313 Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate CAS No. 66427-79-0

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate

Cat. No. B2632313
CAS RN: 66427-79-0
M. Wt: 322.71
InChI Key: QEVYSBDKFUBZPU-UHFFFAOYSA-N
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Description

“Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate” is a chemical compound with the molecular formula C13H11ClN4O4 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2,4-dichloro-5-nitropyrimidine with a methyl compound in the presence of N,N-diisopropylethylamine in 1,4-dioxane at 50℃ . The reaction yields the desired compound with an efficiency of 84.3% .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3/t8-/m1/s1 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.70 . It is a solid substance and its storage temperature is between 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of N-10-methyl-4-thiofolic acid and related compounds

This research outlines the preparation of compounds as potential inhibitors of tetrahydrofolate cofactor forms, showcasing an intricate synthesis pathway that begins with the preparation of 2-acetylamino-4-(benzylthio)-6-chloro-5-nitropyrimidine. This work emphasizes the role of specific nitropyrimidine derivatives in developing inhibitors with potential therapeutic applications, despite the observed lack of significant activity in specific cancer cell lines (Elliott et al., 1975).

Reactions of methyl N-Methyl-N-(6-substituted-5-nitropyrimidin-4-yl)glycinates

This study investigates the chemical behavior of nitropyrimidin-4-yl glycinates in reactions with sodium alkoxides, leading to various transformation products. Such research provides insights into the reactivity of substituted nitropyrimidines, contributing to the broader understanding of heterocyclic chemistry and its implications for synthesizing novel compounds (Susvilo et al., 2006).

Novel synthesis processes

Biological Activities and Applications

Purine studies for enhancing antibiotic efficacy

Research on the synthesis of purines as amplifiers of phleomycin against E. coli highlights the role of nitropyrimidine derivatives in developing compounds that could potentially enhance the effectiveness of existing antibiotics. Such studies are pivotal in addressing the growing concern of antibiotic resistance by proposing novel strategies to augment antibiotic activity (Brown et al., 1972).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a warning signal word . The hazard statement is H302 , and the precautionary statements are P280-P305+P351+P338 .

properties

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O4/c1-17(9-6-4-3-5-8(9)12(19)22-2)11-10(18(20)21)7-15-13(14)16-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVYSBDKFUBZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C2=NC(=NC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate

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